Cas no 1785449-20-8 (Thiazole, 2-bromo-5-(difluoromethyl)-)

Thiazole, 2-bromo-5-(difluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- Thiazole, 2-bromo-5-(difluoromethyl)-
- 2-Bromo-5-(difluoromethyl)thiazole
-
- インチ: 1S/C4H2BrF2NS/c5-4-8-1-2(9-4)3(6)7/h1,3H
- InChIKey: FZIGAEFJUWTZFE-UHFFFAOYSA-N
- ほほえんだ: S1C(C(F)F)=CN=C1Br
じっけんとくせい
- 密度みつど: 1.840±0.06 g/cm3(Predicted)
- ふってん: 208.2±30.0 °C(Predicted)
- 酸性度係数(pKa): -0.76±0.10(Predicted)
Thiazole, 2-bromo-5-(difluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6511045-1.0g |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
1785449-20-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
1PlusChem | 1P01KHEI-50mg |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
1785449-20-8 | 95% | 50mg |
$270.00 | 2024-06-18 | |
A2B Chem LLC | BA34490-5g |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
1785449-20-8 | 95% | 5g |
$3328.00 | 2024-04-20 | |
Aaron | AR01KHMU-50mg |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
1785449-20-8 | 95% | 50mg |
$266.00 | 2023-12-15 | |
Aaron | AR01KHMU-1g |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
1785449-20-8 | 95% | 1g |
$1062.00 | 2023-12-15 | |
A2B Chem LLC | BA34490-50mg |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
1785449-20-8 | 95% | 50mg |
$220.00 | 2024-04-20 | |
A2B Chem LLC | BA34490-100mg |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
1785449-20-8 | 95% | 100mg |
$310.00 | 2024-04-20 | |
Aaron | AR01KHMU-100mg |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
1785449-20-8 | 95% | 100mg |
$866.00 | 2025-02-14 | |
Aaron | AR01KHMU-5g |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
1785449-20-8 | 95% | 5g |
$4326.00 | 2023-12-15 | |
Aaron | AR01KHMU-10g |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
1785449-20-8 | 95% | 10g |
$8418.00 | 2023-12-15 |
Thiazole, 2-bromo-5-(difluoromethyl)- 関連文献
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
Thiazole, 2-bromo-5-(difluoromethyl)-に関する追加情報
Thiazole, 2-bromo-5-(difluoromethyl)- (CAS No. 1785449-20-8): A Key Intermediate in Modern Pharmaceutical Research
Thiazole, 2-bromo-5-(difluoromethyl)-, identified by its Chemical Abstracts Service (CAS) number CAS No. 1785449-20-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical research and development. This compound, characterized by its bromo and difluoromethyl substituents, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features make it a valuable building block for designing novel therapeutic agents targeting a range of diseases.
The< strong>thiazole core is a six-membered aromatic ring containing sulfur and nitrogen atoms, which is known for its broad spectrum of biological activities. The introduction of bromine at the 2-position and a difluoromethyl group at the 5-position enhances its reactivity and functionalization potential, making it an attractive scaffold for medicinal chemists. Recent studies have highlighted the utility of this compound in the development of small-molecule inhibitors for enzymes involved in cancer metabolism and inflammatory pathways.
In the realm of oncology research, Thiazole, 2-bromo-5-(difluoromethyl)- has been explored as a precursor for molecules that modulate key metabolic enzymes such as pyruvate kinase M2 (PKM2) and hexokinase 2 (HK2). These enzymes are critical regulators of glycolysis, a metabolic pathway often upregulated in tumor cells. Preclinical studies have demonstrated that compounds derived from this scaffold can selectively inhibit these enzymes, leading to reduced tumor growth and enhanced sensitivity to chemotherapy. The bromo and difluoromethyl groups provide handles for further chemical modification, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of these inhibitors.
Beyond oncology, this compound has shown promise in the treatment of inflammatory diseases. Thiazole derivatives have been implicated in the modulation of nuclear factor kappa B (NF-κB) signaling, a central pathway in inflammation. The structural motif of Thiazole, 2-bromo-5-(difluoromethyl)- allows for the design of molecules that inhibit NF-κB activation, thereby reducing pro-inflammatory cytokine production. Preliminary findings suggest that such derivatives exhibit anti-inflammatory effects comparable to existing therapeutics but with improved selectivity and reduced side effects.
The< strong>difluoromethyl group is particularly noteworthy for its ability to enhance metabolic stability and binding affinity in drug candidates. Fluorine atoms can influence electronic properties, lipophilicity, and binding interactions with biological targets. In particular, the C-F bond is known for its strength and rigidity, which can contribute to prolonged drug residence time at the target site. This feature has been leveraged in the development of antiviral agents, where< strong>Thiazole, 2-bromo-5-(difluoromethyl)--derived compounds have shown efficacy against viral proteases and polymerases.
The< strong>bromo substituent at the 2-position of the thiazole ring provides another layer of reactivity that can be exploited in drug design. Bromine is a versatile halogen that can participate in various chemical transformations, including cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are widely used in medicinal chemistry to construct complex molecular architectures from simpler precursors. The presence of both bromo and difluoromethyl groups makes< strong>Thiazole, 2-bromo-5-(difluoromethyl)- an ideal candidate for multi-step synthetic routes leading to diverse libraries of drug-like molecules.
In recent years, there has been growing interest in using computational methods to accelerate the discovery and optimization of drug candidates derived from< strong>Thiazole, 2-bromo-5-(difluoromethyl)-. Virtual screening techniques combined with molecular docking have enabled researchers to identify promising scaffolds with high affinity for biological targets before proceeding to experimental validation. These computational approaches have significantly reduced the time and cost associated with hit identification and lead optimization pipelines.
The synthesis of< strong>Thiazole, 2-bromo-5-(difluoromethyl)- involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include bromination of thiazole derivatives followed by introduction of the difluoromethyl group via metal-catalyzed cross-coupling or direct fluorination methods. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales, facilitating its use in large-scale drug discovery programs.
The pharmacological profile of derivatives derived from< strong>Thiazole, 2-bromo-5-(difluoromethyl)- continues to be an area of active investigation. Researchers are exploring novel analogs with improved solubility, bioavailability, and target specificity. Additionally, structure-activity relationship (SAR) studies are being conducted to elucidate the contributions of different functional groups to overall biological activity. These studies provide valuable insights into optimizing drug candidates for clinical translation.
In conclusion,< strong>Thiazole, 2-bromo-5-(difluoromethyl)- (CAS No. 1785449-20-8) represents a compelling scaffold for pharmaceutical innovation. Its unique structural features enable the design of molecules with potential applications across multiple therapeutic areas. With ongoing research focused on improving synthetic accessibility and pharmacological properties, this compound is poised to play a significant role in the next generation of therapeutic agents.
1785449-20-8 (Thiazole, 2-bromo-5-(difluoromethyl)-) 関連製品
- 74684-87-0(N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine)
- 103989-84-0((2-Methylnaphthalen-1-yl)boronic Acid)
- 1361665-10-2(2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl)
- 10521-08-1(2H-Pyran-2,4,6(3H,5H)-trione)
- 1805441-80-8(3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethyl)pyridine)
- 1795416-68-0(3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione)
- 1002029-63-1({[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate)
- 41372-02-5(Penicillin G Benzathine Tetrahydrate)
- 2138142-49-9(2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy-)
- 1342213-17-5(5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)




